molecular formula C18H22FN9O2 B611985 Mavelertinib CAS No. 1776112-90-3

Mavelertinib

货号 B611985
CAS 编号: 1776112-90-3
分子量: 415.4334
InChI 键: JYIUNVOCEFIUIU-GHMZBOCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mavelertinib, also known as PF-06747775, is a specific inhibitor of EGFR T790M . It causes cell death in EGFR T790M-positive tumor cells, while sparing wild-type EGFR . It is under investigation in clinical trials for patients with NSCLC EGFR Mutations (Del 19 or L858R +/- T790M) .


Chemical Reactions Analysis

Mavelertinib was identified as a potent inhibitor of G. lamblia growth and proliferation . It has in vitro efficacy against metronidazole-resistant 713-M3 strains . Other EGFR-TKIs screened in follow-up assays exhibited insignificant inhibition of G. lamblia at 5 μM, suggesting that the primary molecular target of mavelertinib may have a different mechanistic binding mode from human EGFR-tyrosine kinase .

科学研究应用

  1. 抗肿瘤活性:Mavelertinib是一种口服可用的EGFR突变体T790M抑制剂,具有潜在的抗肿瘤活性。它特异性地抑制EGFR T790M,在肿瘤中的耐药突变,导致EGFR/T790M表达的肿瘤细胞死亡。它对野生型EGFR的活性很小,并且不会引起非选择性EGFR抑制剂所见的剂量限制性毒性(Qeios, 2020)

  2. 治疗贾第虫病:一项研究发现,Mavelertinib,一种第三代EGFR酪氨酸激酶抑制剂,对甲硝唑耐药的贾第虫(Giardia lamblia)菌株具有体外疗效。建议在贾第虫病治疗的临床试验中考虑使用(Michaels et al., 2022)

  3. 非小细胞肺癌(NSCLC)的联合治疗:Mavelertinib在一项研究中被用于探索突变EGFR与变构抑制剂联合用于NSCLC的复杂晶体结构。这些结构突显了针对EGFR的联合用药的潜力,并为下一代TKI的混合抑制剂奠定了基础(Niggenaber et al., 2020)

  4. 肺癌的药物耐药性:关于新型第三代EGFR酪氨酸激酶抑制剂,包括Mavelertinib,研究讨论了它们在克服肺癌治疗耐药性中的作用。Mavelertinib因其在靶向肺癌治疗中的潜力而受到关注,可以针对肺癌治疗中的耐药机制(Murtuza et al., 2019)

属性

IUPAC Name

N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIUNVOCEFIUIU-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mavelertinib

CAS RN

1776112-90-3
Record name Mavelertinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavelertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVELERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
74
Citations
SA Michaels, MA Hulverson, GR Whitman… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… target of mavelertinib may have a different mechanistic binding mode from human EGFR-tyrosine kinase. Mavelertinib, … These results suggest that mavelertinib merits consideration for …
Number of citations: 3 journals.asm.org
J Niggenaber, L Heyden, T Grabe… - ACS Medicinal …, 2020 - ACS Publications
… the presence of mavelertinib and … mavelertinib and Cys797 was again tracked using MS (Figure 2E) and also revealed by clear electron density (Figure 2F–H). Additionally, mavelertinib …
Number of citations: 26 pubs.acs.org
TS Beyett, C To, DE Heppner, JK Rana… - Nature …, 2022 - nature.com
… reciprocal with mavelertinib despite cooperatively binding (Fig. 2e). Mavelertinib decreased the IC 50 of the allosteric inhibitor, but the observed potency of mavelertinib was unchanged …
Number of citations: 29 www.nature.com
V Sukrithan, L Deng, A Barbaro… - Expert Opinion on …, 2019 - Taylor & Francis
… mavelertinib; followed by Cohort 2B, a randomized Phase II evaluation of the same combination with single agent mavelertinib … of the combination of mavelertinib with avelumab, an anti-…
Number of citations: 17 www.tandfonline.com
M Nagasaka, VW Zhu, SM Lim, M Greco, F Wu… - Journal of Thoracic …, 2021 - Elsevier
… In addition, we summarized the results of clinical trials that previously reported third-generation EGFR TKIs (rociletinib, olmutinib, nazartinib, mavelertinib), including phase 3 results of …
Number of citations: 119 www.sciencedirect.com
A Murtuza, A Bulbul, JP Shen, P Keshavarzian… - Cancer Research, 2019 - AACR
EGFR-activating mutations are observed in approximately 15% to 20% of patients with non–small cell lung cancer. Tyrosine kinase inhibitors have provided an illustrative example of …
Number of citations: 160 aacrjournals.org
BC Ahn, JH Lee, MH Kim, KH Pyo, C Lee, SM Lim… - Cancers, 2021 - mdpi.com
Simple Summary MET amplification is one of the resistance determinants after EGFR-TKI therapy in EGFR mutant NSCLC. In this study, we evaluated the emergence of MET …
Number of citations: 8 www.mdpi.com
Q Wang, S Yang, K Wang… - … of hematology & …, 2019 - jhoonline.biomedcentral.com
Treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) activating mutation with EGFR-TKIs has achieved great success, yet faces the …
Number of citations: 195 jhoonline.biomedcentral.com
Y Shi, S Zhang, X Hu, J Feng, Z Ma, J Zhou… - Journal of Thoracic …, 2020 - Elsevier
Introduction Alflutinib (AST2818) is a newly developed third-generation EGFR tyrosine kinase inhibitor selective for EGFR-sensitizing and T790M-resistant mutations. We assessed the …
Number of citations: 58 www.sciencedirect.com
N Colclough, K Chen, P Johnström, N Strittmatter… - Clinical Cancer …, 2021 - AACR
Purpose: Osimertinib is a potent and selective EGFR tyrosine kinase inhibitor (EGFR-TKI) of both sensitizing and T790M resistance mutations. To treat metastatic brain disease, blood–…
Number of citations: 111 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。